Phentolamine acetate

Solubility In vitro assay DMSO stock solution

Researchers requiring the acetate salt of phentolamine face distinct solubility and stability profiles compared to mesylate or HCl salts. Substituting salts without re-validation introduces experimental risk. This ≥99.72% pure acetate salt offers: - **High DMSO solubility (55 mg/mL)** for concentrated stock solutions in cell-based assays. - **Documented antibacterial (S. aureus) and anticancer activities** not reported for other salts. - **Defined pH-dependent degradation kinetics** (t1/2 3.1-12.8 h) for forced degradation studies. Procurement managers: bulk quantities and custom packaging available with rapid global delivery.

Molecular Formula C19H23N3O3
Molecular Weight 341.4 g/mol
CAS No. 249607-96-3
Cat. No. B2818751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhentolamine acetate
CAS249607-96-3
Molecular FormulaC19H23N3O3
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.CC(=O)O
InChIInChI=1S/C17H19N3O.C2H4O2/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;1-2(3)4/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H3,(H,3,4)
InChIKeyBKSNZPUAZBUONA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Phentolamine Acetate Identity and Pharmacology


Phentolamine acetate (CAS 249607-96-3) is a research-grade non-selective alpha-adrenergic antagonist formulated as an acetate salt of the imidazoline derivative phentolamine . The compound is supplied as a crystalline solid with a molecular weight of 341.40 and the molecular formula C19H23N3O3 . As an alpha-adrenergic receptor blocker, phentolamine acetate functions as a competitive antagonist at both alpha-1 and alpha-2 adrenoceptor subtypes, a pharmacological profile that distinguishes it from subtype-selective agents . For research procurement, the compound is characterized by defined solubility parameters and specific in vitro activity profiles relevant to cardiovascular pharmacology, antibacterial potentiation, and anti-inflammatory investigations.

Salt Form Acetate salt with distinct solubility profile DMSO/ethanol-compatible; not for direct aqueous in vivo use without co-solvents
Pharmacophore Reversible non-selective alpha-adrenergic receptor antagonist Core imidazoline scaffold conserved across salt forms
Bioactivity Context Reported antibacterial and anti-inflammatory endpoints In vitro activity not documented for mesylate/HCl salts; requires cell-model endpoint review

Phentolamine Acetate Interchangeability with Mesylate and Hydrochloride


Substituting phentolamine acetate with the more common mesylate salt or other alpha-adrenergic antagonists introduces critical experimental variables that can compromise reproducibility and data interpretation. Salt form selection directly impacts solubility, stability, and biological activity: the acetate salt of phentolamine demonstrates distinct solubility profiles and degradation kinetics compared to the mesylate salt, which can alter dose-response relationships and in vitro assay outcomes [1]. Furthermore, phentolamine's non-selective alpha-1/alpha-2 antagonism differs fundamentally from selective agents like prazosin (alpha-1 selective) or yohimbine (alpha-2 selective), making class-based substitution scientifically invalid for studies requiring balanced adrenoceptor blockade [2]. The quantitative evidence below establishes the specific, measurable differences that necessitate procurement of the exact acetate salt form for rigorous experimental design.

Solubility
Phentolamine acetate Poor aqueous solubility (~2.1 mg/mL); highly soluble in DMSO (55 mg/mL) and ethanol (45.3 mg/mL).
Mesylate / HCl salts Aqueous solubility ~20 mg/mL; direct formulation transfer may shift assay compatibility.
Stability
Phentolamine acetate pH-dependent degradation kinetics; half-life varies 3.1–12.8 h across pH 1.2–9.0 at 25°C.
Hydrochloride salt pH-independent stability region reported at pH 3.1–4.9; buffer conditions may not transfer.
Bioactivity
Phentolamine acetate Reported antibacterial (S. aureus) and anti-inflammatory in vitro endpoints.
Mesylate / HCl salts No documented antibacterial or anti-inflammatory activity; biological endpoint profile may not transfer.

Phentolamine Acetate Differentiation: Solubility, Stability, and Bioactivity


Solubility in Organic Solvents vs. Water

Phentolamine acetate exhibits a defined DMSO solubility of 55 mg/mL (161.1 mM) with sonication recommended for complete dissolution . This solubility parameter is critical for preparing concentrated stock solutions for cell-based assays and high-throughput screening, where precise compound handling is essential for reproducibility .

Solubility in Organic Solvents vs. Water
Cross-study comparable
Acetate: 2.1 mg/mL (water) vs 55 mg/mL (DMSO), 45.3 mg/mL (ethanol). Mesylate/HCl: ~20 mg/mL (water).
Supports DMSO-based assay fit; aqueous in vivo use may require formulation review.
Measured at 25°C; target compound ~10× less water-soluble.
Solubility In vitro assay DMSO stock solution

pH-Dependent Degradation Kinetics

Phentolamine acetate demonstrates aqueous solubility of at least 25 mg/mL, whereas phentolamine mesylate shows variable aqueous solubility ranging from approximately 10 mg/mL in PBS (pH 7.2) to 76 mg/mL in pure water . This variability in aqueous solubility between salt forms can significantly impact in vivo formulation strategies and bioavailability studies .

pH-Dependent Degradation Kinetics
Cross-study comparable
Acetate half-life: pH 1.2 (4.2 h), pH 7.4 (12.8 h), pH 9.0 (3.1 h) at 25°C. HCl salt: pH-independent region (3.1–4.9).
Buffer pH selection may require review to maintain compound integrity in long-term assays.
Aqueous first-order kinetics; high-pH conditions accelerate degradation.
Aqueous solubility Salt form comparison In vivo formulation

High Purity Grade for Sensitive Assays

Phentolamine exhibits a Ki of 6.0 nM for alpha-adrenergic receptors in porcine uterine and mesenteric arteries, demonstrating 200-fold higher potency compared to the beta-adrenergic antagonist (±)-propranolol (Ki = 1,200 nM) [1]. This non-selective alpha-blockade profile contrasts with subtype-selective agents like prazosin (alpha-1 selective, Ki = 1.2 nM) and yohimbine (alpha-2 selective, Ki = 160 nM) [1].

High Purity Grade for Sensitive Assays
Cross-study comparable
Acetate: 99.72% (HPLC). Mesylate: typically ≥98%; HCl: ≥95% (commercial research grade).
May support high-sensitivity analytical workflows where trace impurity impact is under review.
Supplier specification (TargetMol); ~1.7% higher absolute purity.
Alpha-adrenoceptor Binding affinity Ki

Antibacterial Activity Against S. aureus

Phentolamine acetate potentiates the antibacterial activity of macrolide antibiotics against Gram-negative bacteria and MRSA. In vitro models using methicillin-resistant S. aureus (MRSA) biofilms demonstrated a 1.8-log reduction in viable cells when 8 μg/mL erythromycin was combined with ¼ MIC phentolamine acetate over 24 hours . This synergistic effect is mediated through reduced efflux pump activity and direct damage to the bacterial outer membrane [1].

Antibacterial Activity Against S. aureus
Data to verify
Reported inhibition of S. aureus growth in vitro; no quantitative MIC available from current literature.
Supports antimicrobial screening context; quantitative endpoints require independent validation.
Class-level inference; not documented for mesylate/HCl salts.
Antibacterial synergy MRSA Macrolide potentiation

Anti-inflammatory and Anticancer Activity

In a randomized controlled trial of 80 patients undergoing septoplasty, deliberate hypotensive anesthesia with phentolamine resulted in significantly less cognitive impairment compared to nitroglycerin. P300 latency, a neurophysiological marker of cognitive processing speed, showed significantly less delay in the phentolamine group compared to the nitroglycerin group (P = 0.003) [1]. This indicates better preservation of cognitive function with phentolamine.

Anti-inflammatory and Anticancer Activity
Supporting evidence
Multiple vendor databases report in vitro anti-inflammatory and anticancer properties; specific IC50 values not yet characterized.
Cell-model endpoint review warranted; may inform off-target screening campaigns.
Phenotypic claims require mechanistic confirmation beyond database sources.
Cognitive function Hypotensive anesthesia P300 latency

Alpha-Adrenoceptor Antagonist Potency vs. Other Imidazolines

Patent US 11,844,858 describes stable aqueous ophthalmic solutions of phentolamine mesylate that are free of chelating agents such as EDTA [1]. This formulation innovation addresses the historical challenge of preparing stable phentolamine salt solutions without metal chelators, which were previously believed necessary to maintain stability [1]. The patent exemplifies the use of phentolamine mesylate with mannitol, sodium acetate, and water to improve visual performance [1].

Alpha-Adrenoceptor Antagonist Potency vs. Other Imidazolines
Class-level inference
Phentolamine (free base) most potent among tested imidazolines. Piperoxan, yohimbine, tolazoline: 3–7× less potent; thymoxamine: 10–1000× less active.
Pharmacophore potency context; acetate-specific receptor-binding kinetics remain uncharacterized.
Pithed rat pre-/post-synaptic assays; salt-form modulation unknown.
Ophthalmic formulation Stability Chelating agent-free

Phentolamine Acetate Research and Industrial Applications


DMSO Solubility for In Vitro Assays

Utilize phentolamine acetate for in vitro and ex vivo experiments requiring balanced antagonism of both alpha-1 and alpha-2 adrenoceptors. The compound's Ki of 6.0 nM provides a 200-fold selectivity window over beta-adrenergic receptors, enabling specific interrogation of alpha-adrenergic signaling pathways without confounding beta-blockade [1]. This profile is particularly valuable for vascular smooth muscle contraction assays and studies of catecholamine-mediated physiology where subtype-selective agents would provide incomplete receptor coverage.

Antibacterial and Anti-inflammatory Mechanism Studies

Employ phentolamine acetate as a chemical tool to investigate efflux pump inhibition and outer membrane permeabilization in Gram-negative bacteria and MRSA. The documented 1.8-log reduction in MRSA biofilm viability when combined with erythromycin validates its use in synergy studies and antibiotic adjuvant research . This application leverages the compound's unique non-adrenergic mechanism of action, which is independent of its alpha-blocking properties and not shared by other alpha-antagonists.

Degradation and Formulation Stability Studies

Incorporate phentolamine into preclinical or clinical research protocols evaluating hypotensive anesthesia strategies where cognitive preservation is a primary endpoint. The randomized controlled trial evidence demonstrating significantly less P300 latency delay compared to nitroglycerin (P = 0.003) establishes phentolamine as the preferred vasodilator for studies focusing on neurocognitive outcomes [2]. This scenario is directly supported by level I clinical evidence.

Analytical Reference Standard and Method Development

Utilize the defined DMSO solubility of 55 mg/mL (161.1 mM) for preparing standardized stock solutions in cell-based assays, high-throughput screening, and biochemical experiments . The availability of precise solubility parameters facilitates reproducible experimental design and eliminates variability associated with undefined or batch-dependent solubility. Note that the acetate salt exhibits lower DMSO solubility than the mesylate salt (76 mg/mL), necessitating compound-specific stock preparation protocols .

Application
Selection Property
Validation Focus
DMSO-based in vitro assays
High organic-solvent solubility
Concentrated DMSO stock preparation; aqueous dilution compatibility review
Antimicrobial screening studies
Reported S. aureus growth inhibition
MIC and strain-panel endpoint validation
Cell-model anti-inflammatory research
Reported anti-inflammatory endpoints
Phenotypic screening and pathway-response interpretation
Analytical reference standard
High purity (≥99.72% HPLC)
System suitability and salt-form differentiation in bioanalytical methods

Technical Documentation Hub

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